ethyl 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]butanoate
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Overview
Description
Ethyl 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]butanoate is a synthetic organic compound belonging to the class of coumarin derivatives Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]butanoate typically involves the reaction of 2-oxo-4-phenyl-2H-chromen-7-ol with ethyl 2-bromobutanoate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures to facilitate the formation of the desired ester linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Ethyl 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]butanoate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound exhibits antimicrobial and anti-inflammatory properties, making it a candidate for biological studies.
Medicine: Research has shown its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Industry: It is used in the development of new materials and as a component in various chemical formulations
Mechanism of Action
The mechanism of action of ethyl 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]butanoate involves its interaction with specific molecular targets. The compound can inhibit enzymes such as DNA gyrase and topoisomerase, which are crucial for DNA replication and cell division. By binding to these enzymes, the compound disrupts their function, leading to the inhibition of cell proliferation and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-oxo-4-phenylbutyrate
- Ethyl (2-oxo-4-phenyl-2H-chromen-7-yl)oxyacetate
- Ethyl (8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxyacetate
Uniqueness
Ethyl 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]butanoate stands out due to its unique ester linkage, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C21H20O5 |
---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
ethyl 2-(2-oxo-4-phenylchromen-7-yl)oxybutanoate |
InChI |
InChI=1S/C21H20O5/c1-3-18(21(23)24-4-2)25-15-10-11-16-17(14-8-6-5-7-9-14)13-20(22)26-19(16)12-15/h5-13,18H,3-4H2,1-2H3 |
InChI Key |
OVIQADPZIJPFLH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)OCC)OC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC=CC=C3 |
Origin of Product |
United States |
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